5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride
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Overview
Description
5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in pharmaceutical chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of 5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, catalyzed by sodium bisulfate . The reaction conditions are carefully controlled to ensure the formation of the desired tricyclic structure.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential anti-inflammatory and analgesic properties make it a candidate for studying pain and inflammation mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar compounds include:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes: These compounds also exhibit anti-inflammatory activity and are being studied as potential NSAIDs.
8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: This compound has a similar tricyclic structure and is used in various chemical and biological studies.
The uniqueness of 5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and bioavailability.
Properties
CAS No. |
89481-14-1 |
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Molecular Formula |
C18H26Cl2N4OS |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride |
InChI |
InChI=1S/C18H24N4OS.2ClH/c1-6-21(7-2)8-9-22-13(5)20-15-14-11(3)10-12(4)19-17(14)24-16(15)18(22)23;;/h10H,6-9H2,1-5H3;2*1H |
InChI Key |
UWXHYXYIKUOLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=NC2=C(C1=O)SC3=C2C(=CC(=N3)C)C)C.Cl.Cl |
Origin of Product |
United States |
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